molecular formula C14H17NO4S B2445306 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide CAS No. 1396852-80-4

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2445306
CAS No.: 1396852-80-4
M. Wt: 295.35
InChI Key: XIGOUUNLMINAEF-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is an organic compound that features a furan ring, a hydroxyethyl group, and a phenylethanesulfonamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide are currently unknown. Furan derivatives have been found to interact with various targets or receptors in the body, such as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc . .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Furan derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. The effects would depend on the compound’s specific targets and mode of action, which are currently unknown. Furan derivatives have broadened scope in remedying various dispositions in clinical medicines , suggesting that this compound may also have diverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate hydroxyethylating agent.

    Sulfonamide formation: The final step involves the reaction of the hydroxyethyl-furan derivative with a phenylethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted hydroxyethyl derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide: Unique due to the combination of furan, hydroxyethyl, and sulfonamide groups.

    Furan derivatives: Compounds with similar furan rings but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-6,8,11,14-16H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOUUNLMINAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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